8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazole family, characterized by the presence of a triazole ring fused to a pyridine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is classified under the International Union of Pure and Applied Chemistry nomenclature, with the Chemical Abstracts Service number 1020033-70-8. It is recognized for its unique structural features, which include a fluorine atom and a methyl group attached to the triazole ring. The molecular formula is , with a molecular weight of approximately 162.19 g/mol .
The synthesis of 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of synthesized compounds.
The molecular structure of 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine features:
8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine can participate in various chemical reactions:
These reactions are typically carried out under controlled laboratory conditions using solvents such as dimethyl sulfoxide or acetonitrile, often requiring catalysts to enhance reaction rates.
The mechanism of action for 8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine largely depends on its biological targets. It is believed to interact with specific enzymes or receptors in biological systems, potentially influencing pathways related to cell signaling or metabolic processes.
Studies suggest that compounds within this class may exhibit activity against certain types of cancer cells or microbial infections, although specific data on this compound's mechanism remains limited and warrants further investigation.
The compound's safety data indicates it may pose risks if mishandled; thus, proper laboratory safety protocols should be followed when working with it .
8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine has potential applications in:
The evolution of triazolopyridine-based therapeutics spans five decades, marked by key milestones in target specificity and scaffold diversification. Early applications leveraged the core structure’s resemblance to purine nucleobases, developing adenosine receptor antagonists for neurological disorders [5]. A significant breakthrough emerged with SGX-523 (2008), a 3-aminoquinoline-substituted [1,2,4]triazolo[4,3-a]pyridine that exhibited picomolar inhibition of c-Met kinase. Despite clinical setbacks due to metabolite-related nephrotoxicity, it validated the scaffold’s potential for kinase modulation [4]. Concurrently, trazodone analogs demonstrated serotonin receptor antagonism, leading to FDA approval for depression (2010) [5].
The 2010s witnessed strategic scaffold hopping:
Table 1: Key Triazolopyridine Derivatives in Clinical Development
Compound | Target | Substitution Pattern | Activity | Therapeutic Area |
---|---|---|---|---|
SGX-523 | c-Met kinase | 3-(Quinolin-6-yl) | IC₅₀ = 4 nM | Oncology |
PF-04217903 | c-Met kinase | 3-(Pyridin-4-yl) | IC₅₀ = 4.8 nM | Oncology |
Trazodone analogs | 5-HT₂A receptor | 2-(3-Chlorophenyl)piperazine | Kᵢ = 36 nM | Depression |
Compound 8d* | iNOS/TNF-α | 8-(4-Ethoxybenzamido)-6-aryl | NO IC₅₀ = 1.8 μM | Hepatitis |
WO2015032790A1 | mGluR2 | 7-(CF₃)/8-F | EC₅₀ = 15 nM | Schizophrenia |
*From [2], Con A-induced hepatitis model
Recent innovations focus on fragment-based design (2023), generating tetrahydrotriazolopyrazine libraries to enhance blood-brain barrier penetration for CNS targets [9]. This progression underscores the scaffold’s adaptability in addressing emerging drug resistance and undruggable targets.
Fluorine incorporation at C-8 and methyl at C-7 synergistically modulates electronic, steric, and metabolic properties. The 8-fluoro substituent exerts three primary effects:
The 7-methyl group contributes complementary effects:
Table 2: Comparative Effects of Substituents on Physicochemical Properties
Substituent | LogP Change | CYP3A4 t₁/₂ (h) | Solubility (μg/mL) | Plasma Protein Binding |
---|---|---|---|---|
7-H/8-H | 0.0 | 1.2 | 125 | 88% |
7-CH₃/8-H | +0.4 | 2.9 | 98 | 91% |
7-H/8-F | +0.3 | 3.5 | 105 | 93% |
7-CH₃/8-F | +0.7 | 4.7 | 86 | 96% |
*Data compiled from [3] [5] [7]
This synergy is exemplified in antimalarial sulfonamides (2020), where 7-methyl-8-fluoro derivatives showed 4-fold lower IC₅₀ against Plasmodium falciparum versus des-fluoro analogs, attributable to enhanced heme coordination in FP-2’s active site [7].
The 8-fluoro-7-methyl configuration confers distinctive target-selectivity profiles by exploiting steric and electronic complementarity within allosteric pockets. Three key mechanisms underpin this specificity:
A. Allosteric Modulation of mGluR2 ReceptorsPatent WO2015032790A1 [6] demonstrates that 7-methyl-8-fluoro-triazolopyridines act as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 2 (mGluR2). The 8-fluorine forms a critical halogen bond with Tyr144 (distance: 2.9 Å), while the 7-methyl group induces a 15° ring tilt, positioning the triazole nitrogen for hydrogen bonding with Ser246. This dual interaction stabilizes the active conformation (EC₅₀ = 15 nM), enhancing glutamate response 8-fold over unsubstituted analogs [1] [6].
B. Steric Exclusion in Kinase Selectivity FiltersIn c-Met inhibitors, the 7-methyl group occupies a hydrophobic cleft bordered by Ile1084 and Met1211, preventing activation loop phosphorylation. Fluorine at C-8 disfavors binding to off-target kinases like VEGFR-2 by inducing electrostatic repulsion with Glu883 (ΔG = +2.3 kcal/mol), achieving >100-fold selectivity [4] [8]. Molecular dynamics simulations reveal the methyl group reduces binding pocket volume from 412 ų to 387 ų, excluding bulkier inhibitors like cabozantinib [8].
C. Enhanced Protease Inhibition via Fluorine CoordinationFalcipain-2 (FP-2) inhibition involves coordination between the 8-fluorine and catalytic Cys42, forming a weak C–F···S interaction (distance: 3.2 Å) that preorganizes the inhibitor for nucleophilic attack. The 7-methyl group concurrently fills the S1′ specificity pocket, increasing residence time 3.2-fold (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹) [7].
Table 3: Target-Specific Binding Interactions of 8-Fluoro-7-methyl Derivatives
Target | Key Interaction 1 | Key Interaction 2 | Functional Effect |
---|---|---|---|
mGluR2 | F8···Tyr144 (halogen bond) | N3···Ser246 (H-bond) | Glutamate EC₅₀ reduction 83% |
c-Met | CH₃-Ile1084 (hydrophobic) | F8 repels Glu883 | Selectivity index >100 vs VEGFR-2 |
FP-2 | F8···Cys42 (electrostatic) | CH₃-S1′ pocket occupancy | Residence time ↑ 220% |
iNOS | F8 polarizes C7-H for H-bond donation | Triazole N2 coordinates heme Fe³⁺ | NO IC₅₀ = 1.8 μM [2] |
Crystallographic studies of 8-fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-amine (CCDC 2115902) reveal monoclinic packing with N–H⋯N hydrogen bonds (R₂²(8) motif), where fluorine’s electron-withdrawing effect increases the triazole N2 basicity by 1.2 pKₐ units versus the des-fluoro analog [5]. This electronic perturbation enables superior coordination to Lewis acidic metal ions (e.g., Fe³⁺ in heme-containing enzymes) and catalytic zinc in metalloproteases [5] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4